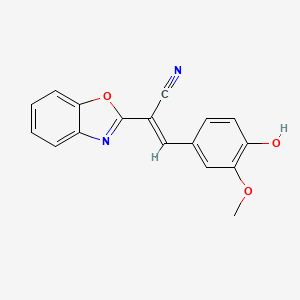

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMH-21 and has been extensively studied for its biological properties.

Scientific Research Applications

Fluorescent Probes and pH Sensing Benzoxazole derivatives have been explored for their application as fluorescent probes. Tanaka et al. (2001) found that certain benzoxazole compounds, including those with methoxyphenyl groups, can function as fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit sensitivity to pH changes, with fluorescence enhancement under basic conditions (Tanaka et al., 2001).

Photochemical Reactions The photochemical properties of benzoxazole derivatives have been extensively studied. Ohshima et al. (2007) investigated 2-(2-hydroxy-3-methoxyphenyl)benzoxazole and its analogues, revealing unique excited-state properties and fluorescence behaviors. These findings are important for understanding the photochemical applications of benzoxazole compounds (Ohshima et al., 2007).

Synthesis of Novel Compounds Research into benzoxazole compounds has led to the synthesis of new chemical structures with potential applications. For example, the synthesis of 2-(methoxyimino)benzen-1-ones and their reaction with phosphoranes to yield benzoxazine and benzoxazole derivatives, as explored by Nicolaides et al. (2001), demonstrates the versatility of benzoxazole-based chemistry (Nicolaides et al., 2001).

Biological and Pharmaceutical Applications Benzoxazole derivatives have been investigated for their biological and pharmaceutical applications. A study by Cobb et al. (1998) on benzoxazol-2-ylmethylamino compounds revealed their potential as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, indicating their relevance in antidiabetic activity and type 2 diabetes treatment (Cobb et al., 1998).

Luminescent Materials and Bioimaging The development of fluorescent nanofibers and microcrystals from benzoxazole derivatives shows their potential in luminescent material applications. Ghodbane et al. (2012) demonstrated how minor chemical modifications in benzoxazole compounds can lead to strong blue light emission in solid state, making them suitable for use in fluorescent nanomaterials and potentially in bioimaging applications (Ghodbane et al., 2012).

DNA Research and Tautomerization Studies Benzoxazole compounds have also been used in DNA research. For instance, Dupradeau et al. (2005) used HBO, a benzoxazole derivative, as a model base pair to study solvation and tautomerization within DNA grooves, providing insights into DNA structure and function (Dupradeau et al., 2005).

properties

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-16-9-11(6-7-14(16)20)8-12(10-18)17-19-13-4-2-3-5-15(13)22-17/h2-9,20H,1H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUYXGHZLAQHCO-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)

![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)